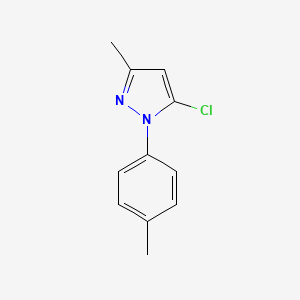![molecular formula C18H12N2O3S2 B3020717 N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-71-9](/img/structure/B3020717.png)
N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide” is a compound that contains a thiazole ring. Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals . Thiazoles have potent biological applications .
Synthesis Analysis
The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . For example, aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical . Thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Molecular Structure Analysis
The molecular structure of thiazoles involves resonating structures. Some resonating assemblies are similarly possible with the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis
Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .Aplicaciones Científicas De Investigación
Antioxidant Properties
Thiazoles, including our compound of interest, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, protecting cells from oxidative damage, and potentially preventing diseases associated with oxidative stress .
Analgesic and Anti-Inflammatory Effects
Studies have shown that certain thiazole derivatives exhibit analgesic and anti-inflammatory properties. For instance, the presence of a thiazolidinone ring has been linked to greater anti-inflammatory and analgesic activity . Further research could explore the specific mechanisms underlying these effects.
Antimicrobial and Antifungal Activity
Thiazoles have demonstrated antimicrobial and antifungal properties. Compounds containing the thiazole ring, such as sulfathiazole, exhibit activity against various pathogens. Investigating the structure-activity relationship of our compound may reveal its potential in combating infections .
Antiviral Potential
While more research is needed, thiazoles have shown promise as antiviral agents. Ritonavir, an antiretroviral drug, contains a thiazole moiety. Our compound’s structural features could be explored for antiviral applications .
Antitumor and Cytotoxic Activity
Certain thiazole derivatives exhibit antitumor and cytotoxic effects. For example, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects against prostate cancer cells . Investigating our compound’s cytotoxicity and potential as an anticancer agent could be valuable.
Mecanismo De Acción
Target of Action
The compound, also known as N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-oxochromene-2-carboxamide, is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . The primary targets of thiazole derivatives are often enzymes involved in critical biological processes .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, some thiazole derivatives act as inhibitors of key enzymes, blocking their activity and disrupting the biochemical processes they control
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, some thiazole-containing drugs inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins, and prostacyclin . This leads to a reduction in inflammation and pain, making these compounds effective as anti-inflammatory drugs .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) in the body, affecting its bioavailability.
Result of Action
The result of the compound’s action depends on its specific targets and mode of action. For instance, if the compound acts as an enzyme inhibitor, it could disrupt the normal functioning of the enzyme, leading to changes in the biochemical processes controlled by the enzyme . This could result in various molecular and cellular effects, such as reduced inflammation in the case of COX inhibitors .
Direcciones Futuras
Thiazoles are one of the most significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety . This suggests that there is ongoing research into the potential applications of thiazoles in medicinal chemistry.
Propiedades
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S2/c1-24-18-20-12-7-6-10(8-16(12)25-18)19-17(22)15-9-13(21)11-4-2-3-5-14(11)23-15/h2-9H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIKWCLZHKOPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B3020634.png)
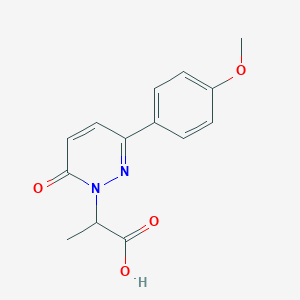
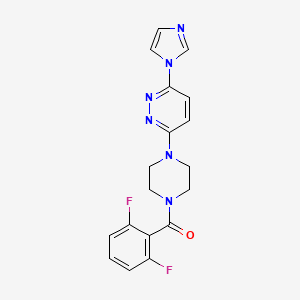
![Ethyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B3020638.png)
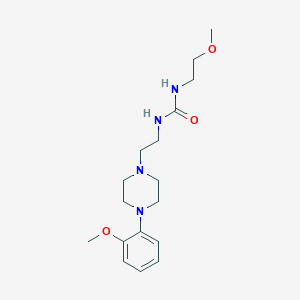
![N-(2-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3020641.png)

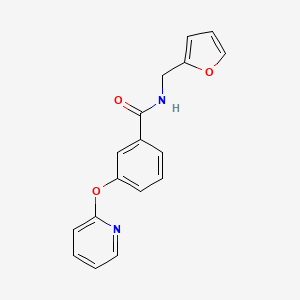

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020650.png)
![N-(2-methoxyphenethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3020651.png)
![2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide](/img/structure/B3020654.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3020655.png)
